

Application Notes and Protocols: Synthesis of KTX-582 Intermediate-4

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Compound of Interest

Compound Name: KTX-582 intermediate-4

Cat. No.: B1427007

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Disclaimer: The specific synthesis protocol for "KTX-582 intermediate-4" is not publicly available and is considered proprietary information by the manufacturer. To provide a relevant and detailed example in the requested format for research and development professionals, this document outlines a well-established, exemplary protocol for the synthesis of a substituted 2H-indazole. This structural motif is a key component of KTX-582 and many other kinase inhibitors. The following protocol is based on established copper-catalyzed methodologies for the synthesis of 2-substituted 2H-indazoles.

Exemplary Synthesis: Preparation of 2-Cyclohexyl-6-(1-hydroxy-1-methylethyl)-2H-indazole-5-carbaldehyde

This protocol describes a three-component, one-pot reaction to synthesize a substituted 2H-indazole, which serves as a representative intermediate for more complex molecules. The method involves the copper-catalyzed reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.^{[1][2][3]}

Experimental Protocol

Materials and Reagents:

- 2-Bromo-5-formyl-4-(1-hydroxy-1-methylethyl)benzaldehyde

- Cyclohexylamine
- Sodium Azide (NaN_3)
- Copper(I) Iodide (CuI)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Ethyl Acetate (EtOAc)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel (for column chromatography)

Instrumentation:

- Round-bottom flask
- Magnetic stirrer with heating mantle
- Reflux condenser
- Thin-Layer Chromatography (TLC) plates
- Rotary evaporator
- Column chromatography setup

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-5-formyl-4-(1-hydroxy-1-methylethyl)benzaldehyde (1.0 mmol, 1.0 eq), cyclohexylamine (1.2 mmol, 1.2 eq), and sodium azide (1.5 mmol, 1.5 eq).

- **Solvent and Catalyst Addition:** Add 20 mL of anhydrous DMSO to the flask. Stir the mixture until all solids are dissolved. To the resulting solution, add copper(I) iodide (0.1 mmol, 0.1 eq) and TMEDA (0.1 mmol, 0.1 eq).
- **Reaction:** Heat the reaction mixture to 120°C and stir for 12 hours under a nitrogen atmosphere. Monitor the progress of the reaction by TLC.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyclohexyl-6-(1-hydroxy-1-methylethyl)-2H-indazole-5-carbaldehyde.

Data Presentation

The following table summarizes the quantitative data for the exemplary synthesis of a substituted 2H-indazole. Yields are representative and can vary based on the specific substrates and reaction conditions.

Reagent/Product	Molecular Weight (g/mol)	Molar Equivalents	Amount (mmol)	Mass/Volume
2-Bromo-5-formyl-4-(1-hydroxy-1-methylethyl)benzaldehyde	285.12	1.0	1.0	285 mg
Cyclohexylamine	99.17	1.2	1.2	119 mg (0.13 mL)
Sodium Azide (NaN ₃)	65.01	1.5	1.5	97.5 mg
Copper(I) Iodide (CuI)	190.45	0.1	0.1	19.0 mg
TMEDA	116.24	0.1	0.1	11.6 mg (0.015 mL)
DMSO	78.13	-	-	20 mL
Product: 2-Cyclohexyl-6-(1-hydroxy-1-methylethyl)-2H-indazole-5-carbaldehyde	286.37	-	-	~230 mg (80% yield)

Visualizations

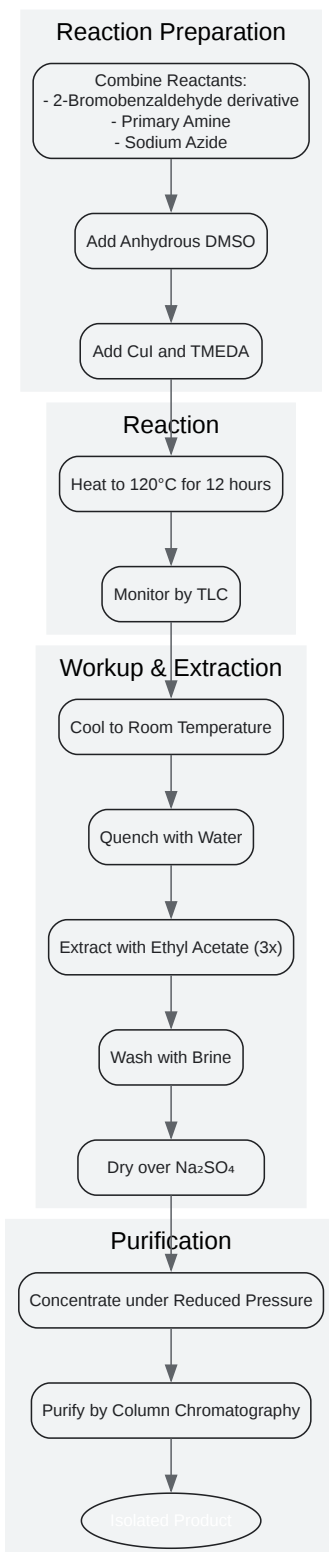
Signaling Pathway

A signaling pathway diagram is not applicable to a chemical synthesis protocol.

Experimental Workflow

The following diagram illustrates the workflow for the copper-catalyzed synthesis of the exemplary substituted 2H-indazole.

Experimental Workflow for Substituted 2H-Indazole Synthesis

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Caption: Workflow for the copper-catalyzed synthesis of a substituted 2H-indazole.

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References

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